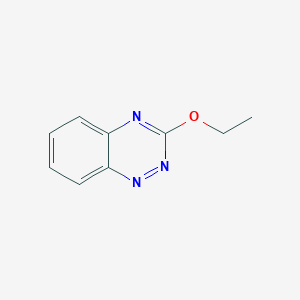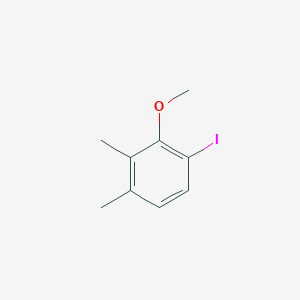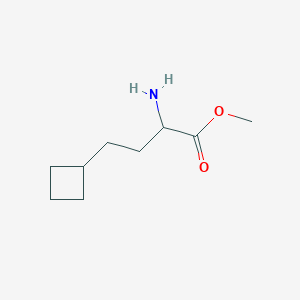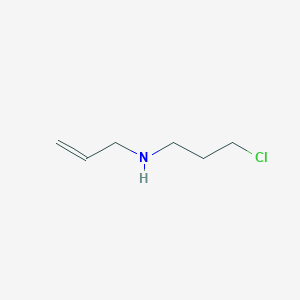
N-(3-chloropropyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloropropyl)prop-2-en-1-amine is an organic compound with the molecular formula C6H12ClN It is a derivative of prop-2-en-1-amine, where a chlorine atom is attached to the third carbon of the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-chloropropyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of prop-2-en-1-amine with 3-chloropropyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Prop-2-en-1-amine and 3-chloropropyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or ethanol, and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by extraction and purification techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloropropyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of N-(3-azidopropyl)prop-2-en-1-amine, N-(3-thiopropyl)prop-2-en-1-amine, etc.
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(3-chloropropyl)propylamine.
Aplicaciones Científicas De Investigación
N-(3-chloropropyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of various functionalized amines.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(3-chloropropyl)prop-2-en-1-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and chloropropyl functionalities. These interactions may involve:
Nucleophilic Attack: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new chemical bonds.
Pathways: The compound may participate in pathways involving amine functionalization, such as the formation of amides, imines, or other nitrogen-containing compounds.
Comparación Con Compuestos Similares
N-(3-chloropropyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
N-(3-bromopropyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine. Bromine is more reactive in substitution reactions.
N-(3-iodopropyl)prop-2-en-1-amine: Contains an iodine atom, which is even more reactive than bromine and chlorine.
N-(3-chloropropyl)propylamine: Lacks the double bond in the prop-2-en-1-amine moiety, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate for the synthesis of complex organic molecules and bioactive compounds. Further research and development may uncover new applications and enhance its utility in scientific and industrial contexts.
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
3-chloro-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-2-5-8-6-3-4-7/h2,8H,1,3-6H2 |
Clave InChI |
CKDSHTCVVQWHSF-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


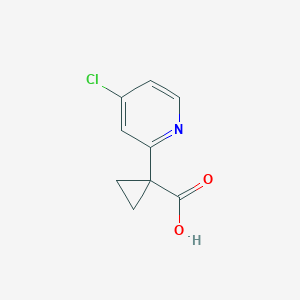

![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
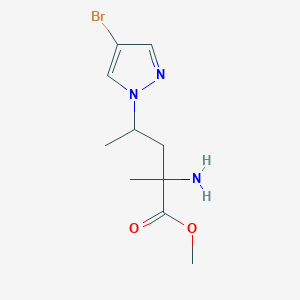
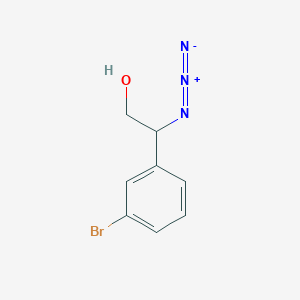
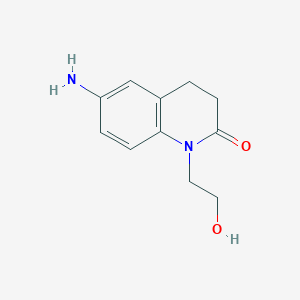

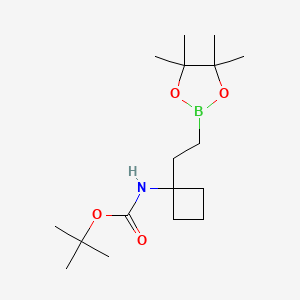
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
